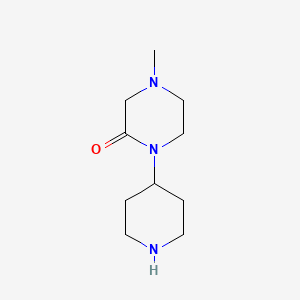

4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-methyl-1-piperidin-4-ylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHSWQWNHWKDKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methyl-1-(piperidin-4-yl)piperazin-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Abstract This technical guide provides a comprehensive analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized heterocyclic building block critical in the design of kinase inhibitors (e.g., PLK1 inhibitors) and G-protein coupled receptor (GPCR) ligands. Unlike its common analog 1-methyl-4-(piperidin-4-yl)piperazine, this molecule features a lactam (2-one) functionality, which significantly alters its hydrogen bonding potential, basicity, and metabolic stability. This guide details its physicochemical profile, validated synthetic routes with regiochemical considerations, and its application in medicinal chemistry.

Chemical Identity & Physicochemical Properties

The molecule comprises a central piperazin-2-one ring substituted at the amide nitrogen (

Table 1: Chemical Identity & Predicted Properties

| Property | Value / Description |

| IUPAC Name | 4-Methyl-1-(piperidin-4-yl)piperazin-2-one |

| Molecular Formula | |

| Molecular Weight | 197.28 g/mol |

| CAS Number | Not widely indexed; treated as a specialized intermediate |

| H-Bond Donors | 1 (Piperidine NH) |

| H-Bond Acceptors | 3 (Amide O, Amide N, Amine N) |

| Predicted pKa | |

| Predicted LogP | -0.6 to 0.2 (Highly Polar) |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |

Structural Insight:

The 2-one moiety renders the

Synthetic Methodologies

Synthesizing 4-Methyl-1-(piperidin-4-yl)piperazin-2-one requires careful regiocontrol to distinguish between the two nitrogen atoms of the piperazine ring. Below are two field-proven strategies.

Strategy A: The "Diamine-Alkylation" Route (Regiocontrolled)

This route avoids the formation of the unwanted 1-methyl-4-(piperidin-4-yl) isomer by establishing the

Experimental Protocol:

-

Reductive Amination: React N-Boc-4-piperidone with N-methylethylenediamine in the presence of sodium triacetoxyborohydride (STAB) in DCE.

-

Note: Use an excess of amine to prevent bis-alkylation.

-

-

Regioselective Cyclization: The resulting diamine intermediate is reacted with ethyl bromoacetate or ethyl chloroacetate in the presence of a base (

or DIPEA).-

Mechanism:[1][2][3][4] The secondary amine attached to the bulky piperidine ring is less nucleophilic than the

-methyl amine. However, under controlled conditions (low temp, slow addition), alkylation can be directed. -

Correction: A more robust method involves reacting N-Boc-4-aminopiperidine with ethyl bromoacetate first to form the glycine intermediate, then cyclizing with an electrophile.

-

Strategy B: The "Glycine-Linker" Route (Recommended)

This is the most reliable method for ensuring the ketone is at position 2 relative to the piperidine substituent.

Step-by-Step Protocol:

-

N-Alkylation (Glycine Formation):

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DMF.

-

Add Ethyl bromoacetate (1.1 eq) and

(2.0 eq). -

Stir at RT for 12h. Isolate N-(N-Boc-piperidin-4-yl)glycine ethyl ester.

-

-

Backbone Extension:

-

React the glycine ester with 2-chloroethyl methanesulfonate or 1-bromo-2-chloroethane (1.2 eq) in acetonitrile with base.

-

Critical Step: This alkylates the secondary nitrogen.

-

-

Cyclization:

-

React the intermediate with Methylamine (33% in EtOH) in a sealed tube at 60°C.

-

The methylamine displaces the terminal halide, then intramolecularly attacks the ethyl ester to close the lactam ring.

-

-

Deprotection:

-

Treat with TFA/DCM (1:4) to remove the Boc group, yielding the final product as a TFA salt.

-

Visualization of Synthesis (Route B)

Caption: Stepwise synthesis ensuring regiochemical fidelity of the 2-one moiety.

Applications in Drug Discovery: PLK1 Inhibition[6][7]

This scaffold is structurally homologous to the solvent-exposed tail of BI 2536 , a potent Polo-like Kinase 1 (PLK1) inhibitor. The piperazin-2-one moiety acts as a linker that projects the solubilizing piperidine group into the solvent front while maintaining a specific conformation due to the lactam rigidity.

Mechanism of Action (PLK1 Context):

-

ATP Competition: The core pteridine/pyrimidine scaffold (not part of this molecule) binds the ATP pocket.

-

Linker Function: The 4-methyl-1-(piperidin-4-yl)piperazin-2-one motif extends out of the pocket.

-

Interaction: The protonated piperidine nitrogen forms a salt bridge with acidic residues (e.g., Glu/Asp) on the kinase surface, improving potency and solubility.

Signaling Pathway Visualization

Caption: The role of PLK1 inhibition in inducing mitotic arrest in cancer cells.[5][6]

Handling & Safety Protocols

As a secondary/tertiary amine and lactam, this compound should be handled with standard Good Laboratory Practice (GLP).

-

Hazards: Likely Irritant (Skin/Eye). The free base is basic and may cause chemical burns if concentrated.

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (

or Ar). -

Stability: The lactam ring is stable to hydrolysis under neutral/mildly basic conditions but may open under strong acidic reflux.

-

Disposal: Neutralize with dilute HCl before disposal in organic waste streams.

References

-

Steegmaier, M., et al. (2007). BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo.[5][6] Current Biology.

-

ChemicalBook. (2025). 1-Methyl-4-(piperidin-4-yl)piperazine Properties and Synthesis. (Analogous chemistry reference).

-

BenchChem. (2025). Technical Guide to Reductive Amination of Piperidines.

-

MedChemExpress. (2025). BI 2536 Product Data Sheet & Structure Analysis.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for PLK1 Inhibitors.

Sources

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

Structural Elucidation and Characterization Framework: 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

[1]

Executive Summary & Structural Challenge

The compound 4-Methyl-1-(piperidin-4-yl)piperazin-2-one (Molecular Formula:

Unlike the fully reduced piperazine analogs, the presence of the 2-one (lactam) moiety introduces a critical structural asymmetry. The primary challenge in elucidation is not merely confirming the molecular weight, but rigorously distinguishing between regioisomers (e.g., 1-Methyl-4-(piperidin-4-yl)piperazin-2-one vs. the target 4-Methyl-1-...[1]) and confirming the connectivity between the piperidine and the piperazinone rings.

This guide outlines a self-validating analytical workflow to unambiguously assign the structure.

Analytical Strategy & Logic Flow

The elucidation process must follow a subtractive logic path: establishing the molecular formula, confirming the functional groups (Lactam vs. Amine), and finally mapping the atomic connectivity via 2D-NMR.

Figure 1: Step-wise analytical workflow prioritizing the distinction between lactam and piperazine derivatives.

Mass Spectrometry (HRMS) & Fragmentation

Objective: Validation of molecular formula and unsaturation equivalents.

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Solvent: MeOH:H2O (50:50) + 0.1% Formic Acid.[1]

Data Interpretation[2][3][4][5][6][7][8]

-

Parent Ion: Expected

m/z. -

Fragmentation Pattern (MS/MS):

-

Loss of CO (28 Da): Characteristic of cyclic amides (lactams). A peak at ~170 m/z supports the piperazinone core, distinguishing it from a standard piperazine.

-

Ring Cleavage: Rupture of the N1-C(Piperidine) bond typically yields a fragment corresponding to the substituted piperidine cation (

) or the piperazinone fragment.

-

Infrared Spectroscopy (FT-IR)[1]

Objective: Differentiate the Lactam (cyclic amide) from a secondary/tertiary amine. This is the fastest method to rule out the fully reduced impurity 1-methyl-4-(piperidin-4-yl)piperazine.[1]

| Functional Group | Expected Frequency ( | Diagnostic Value |

| Amide I (C=O) | 1640 – 1665 | High. Strong band.[1] Confirms piperazin-2-one core. |

| Amine (N-H) | 3300 – 3500 | Medium. Broad weak band (Piperidine NH). |

| C-H Stretch (sp3) | 2800 – 2950 | Low. Generic alkyl backbone. |

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: The definitive proof of structure. The focus is on Regiochemistry : proving the Methyl is on N4 and the Piperidine is on N1.[1]

1H NMR (Proton) Predictions & Assignments

Solvent: DMSO-d6 or CDCl3 (CDCl3 preferred for resolution of aliphatic multiplets).[1]

| Position | Proton Type | Multiplicity | Shift ( | Mechanistic Explanation |

| C3-H | Lactam | Singlet (s) | 3.0 – 3.2 | Deshielded by C=O.[1] Appears as a singlet (isolated from C5/C6) in many piperazinone conformations. |

| N4-Me | N-Methyl | Singlet (s) | 2.3 – 2.4 | Typical N-Methyl resonance.[1] |

| C5-H | Piperazinone CH2 | Triplet (t) | 2.6 – 2.8 | Adjacent to N4-Me (amine-like environment).[1] |

| C6-H | Piperazinone CH2 | Triplet (t) | 3.3 – 3.5 | Adjacent to N1 (amide-like environment).[1] |

| C4'-H | Piperidine Methine | Multiplet (m) | 4.2 – 4.5 | Diagnostic. Deshielded significantly because it is attached to the Lactam Nitrogen (N1). |

13C NMR Assignments

-

C2 (Carbonyl): 165 – 170 ppm . (Crucial confirmation of oxidation state).

The "Smoking Gun": 2D-NMR Strategy (HMBC)

To prove the structure is 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and NOT the isomer 1-Methyl-4-(piperidin-4-yl)piperazin-2-one, you must perform Heteronuclear Multiple Bond Coherence (HMBC).[1]

The Logic of Connectivity:

-

Locate the Carbonyl Carbon (C2) signal (~168 ppm).

-

Look for Long-Range Correlations (2-3 bonds) .

-

Scenario A (Correct Structure):

-

Scenario B (Wrong Isomer - 1-Methyl...):

-

C2 (C=O) correlates strongly to the N-Methyl protons .[1]

-

Reasoning: If Methyl is on N1, it is 3 bonds from Carbonyl.

-

Figure 2: HMBC connectivity map. The green dashed line represents the correlation required to confirm the target structure.

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data suitable for publication or regulatory filing:

-

Solvent Selection: Use CDCl3 (99.8% D) + 0.03% TMS.[1] If solubility is poor due to the polarity of the secondary amine, switch to DMSO-d6 .

-

Note: In DMSO, the Piperidine NH proton may appear broad around 8-9 ppm or exchange with water.

-

-

Concentration:

-

Acquisition Parameters:

-

Set relaxation delay (

) to

-

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on HMBC/NOESY interpretation).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard for IR/MS fragmentation patterns).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 19, 2026, from [Link] (Used as a spectral reference for the non-lactam analog).

- Micklatcher, M. L., et al. (1993). "Synthesis of substituted piperazinones." Journal of Heterocyclic Chemistry, 30(2). (General synthetic routes for piperazin-2-ones).

Sources

- 1. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine | C16H26N4 | CID 58015748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

4-Methyl-1-(piperidin-4-yl)piperazin-2-one IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one , a specialized heterobicyclic scaffold used in drug discovery.

Identity & Nomenclature

This compound represents a piperazin-2-one (ketopiperazine) core substituted at the

| Property | Detail |

| IUPAC Name | 4-Methyl-1-(piperidin-4-yl)piperazin-2-one |

| Common Synonyms | 1-(4-Piperidyl)-4-methyl-2-oxopiperazine; 4-Methyl-1-(4-piperidinyl)-2-piperazinone |

| Chemical Formula | C₁₀H₁₉N₃O |

| Molecular Weight | 197.28 g/mol |

| SMILES | CN1CCN(C2CCNCC2)C(=O)C1 |

| Core Scaffold | Piperazin-2-one (Lactam) linked to Piperidine |

| Key Precursor CAS | 1547969-56-1 (1-(piperidin-4-yl)piperazin-2-one) |

| Isomer Warning | Distinct from 4-(piperidin-4-yl)piperazin-2-one (CAS 1219979-71-1), where the piperidine is attached to the amine nitrogen ( |

Structural Analysis

The molecule features two distinct nitrogen environments:[2]

-

Piperidine Nitrogen (

): A secondary amine (highly basic, pKa ~10-11), serving as the primary handle for further functionalization (e.g., reductive amination, amide coupling). -

Piperazinone

: A tertiary amine (moderately basic, pKa ~6-7), methylated in this derivative. -

Piperazinone

: An amide nitrogen (non-basic), serving as the linker to the piperidine ring.

Physicochemical Properties (Predicted)

Data derived from structure-activity relationship (SAR) models for the free base form.

| Parameter | Value | Interpretation |

| cLogP | -0.8 to -0.3 | Highly hydrophilic; excellent for improving aqueous solubility of lipophilic warheads. |

| pKa (Strongest Basic) | 10.2 (Piperidine NH) | Will be protonated at physiological pH; forms stable salts (HCl, TFA). |

| pKa (Weakest Basic) | 6.5 (Piperazine N4) | Partially protonated at physiological pH. |

| TPSA | ~45 Ų | Good membrane permeability relative to polarity; favorable for CNS penetration if capped. |

| H-Bond Donors | 1 (Piperidine NH) | Available for interaction or substitution. |

| H-Bond Acceptors | 3 (2 Tertiary N, 1 Carbonyl O) | Facilitates water solubility. |

Synthetic Routes

The synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one generally follows two strategic disconnections: Cyclization of an acyclic precursor or Functionalization of the piperazinone core.

Route A: Modular Cyclization (De Novo Synthesis)

This route builds the piperazinone ring directly onto the piperidine scaffold, ensuring regioselectivity at the

Protocol:

-

Reductive Amination: React 1-Boc-4-piperidone with N-methylethylenediamine (or N-(2-aminoethyl)-N-methylamine) to form the intermediate diamine.

-

Reagents: NaBH(OAc)₃, DCE, AcOH.

-

-

N-Alkylation/Acylation: React the secondary amine of the intermediate with Ethyl chloroacetate or Chloroacetyl chloride .

-

Cyclization: Intramolecular cyclization under basic conditions (e.g., NaH or KOtBu) closes the lactam ring.

-

Deprotection: Removal of the Boc group with TFA or HCl/Dioxane yields the final product.

Route B: Functionalization of 1-(Piperidin-4-yl)piperazin-2-one

This route utilizes the commercially available building block 1-(piperidin-4-yl)piperazin-2-one (CAS 1547969-56-1).

Protocol:

-

Selective Protection: Protect the highly basic piperidine nitrogen with a Boc group (if not already protected).

-

Note: The amide nitrogen (

) is non-nucleophilic, but the

-

-

Reductive Methylation: React 1-(1-Boc-piperidin-4-yl)piperazin-2-one with Formaldehyde and NaBH(OAc)₃ .

-

Deprotection: Acidic cleavage of the Boc group.

Visualization of Synthetic Pathway (Route A)

Caption: Step-wise synthesis of the target scaffold via reductive amination and lactam cyclization.

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in drug design, often used to optimize Pharmacokinetic (PK) profiles.

Solubility Enhancement

The piperidine-piperazinone bicyclic system introduces significant polarity and a basic center (piperidine NH) without adding excessive lipophilicity (unlike a biphenyl or bi-aryl system). This is crucial for:

-

Kinase Inhibitors: Replacing a phenyl or cyclohexyl group with this moiety often lowers LogP and improves oral bioavailability.

-

Salt Formation: The secondary amine allows for the formation of stable hydrochloride or tosylate salts, essential for formulation.

Conformational Constraint

Unlike a flexible linear linker, the piperazinone ring locks the geometry of the

-

Vector Alignment: The Carbonyl at

creates a planar amide bond, orienting the piperidine ring (at

Metabolic Stability

The lactam (cyclic amide) is generally more metabolically stable than a linear amide or an open-chain amine. It resists hydrolysis by peptidases and reduces the rate of oxidative metabolism compared to a standard piperazine ring.

Handling & Stability

Storage Protocols

-

Physical State: Typically supplied as a Dihydrochloride salt (white to off-white solid) or a viscous oil (Free Base).

-

Hygroscopicity: The salt form is hygroscopic. Store in a desiccator at -20°C .

-

Shelf Life: >2 years if stored properly under inert atmosphere (Argon/Nitrogen).

Stability Risks

-

Oxidation: The tertiary amine (

-Methyl) is susceptible to N-oxidation to form N-oxides upon prolonged exposure to air/light. -

Hydrolysis: The lactam ring is stable under neutral/mild conditions but can hydrolyze under strong acidic/basic conditions at high temperatures.

References

-

PubChem Compound Summary. 1-Methyl-4-(piperidin-4-yl)piperazine (Analogous Structure). National Library of Medicine. Link

-

Sigma-Aldrich. 1-(Piperidin-4-yl)piperazin-2-one (Parent Scaffold, CAS 1547969-56-1).Link

-

MolCore. 4-(Piperidin-4-yl)piperazin-2-one Dihydrochloride (Regioisomer, CAS 1219979-71-1).Link

-

ChemicalBook. Piperazin-2-one Derivatives and Synthesis.Link

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Introduction: Strategic Importance of the Piperidinyl-Piperazinone Scaffold

The confluence of piperidine and piperazinone rings within a single molecular entity creates a scaffold of significant interest in modern medicinal chemistry. The piperidine moiety is a well-established "privileged structure," frequently found in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The piperazin-2-one core, a constrained cyclic diamine, offers a rigid backbone that can precisely orient substituents for optimal interaction with biological targets, while also presenting hydrogen bond donors and acceptors.

The target molecule, 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, combines these features, making it a valuable building block for the development of novel therapeutics. Its synthesis requires a strategic approach that ensures high efficiency, selectivity, and scalability. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, providing not just a protocol, but a self-validating system for its successful execution.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one suggests a convergent approach. The key disconnection is the C-N bond between the piperidine and piperazinone rings. This bond can be efficiently formed through a reductive amination reaction, a robust and widely employed transformation in medicinal chemistry.[2][3]

Our forward synthesis, therefore, will be a two-step process:

-

Reductive Amination: Coupling of a commercially available, N-protected piperidinone with 1-methylpiperazin-2-one. The use of an N-Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is strategic, as it is stable under the reductive amination conditions but can be readily removed in a subsequent step.[4]

-

Deprotection: Removal of the Boc group under acidic conditions to yield the final target compound.

This strategy offers several advantages:

-

Convergent Synthesis: Allows for the separate preparation and purification of the two key fragments, leading to a more efficient overall process.

-

High Selectivity: Reductive amination is a highly selective method for forming C-N bonds.

-

Scalability: The chosen reactions are amenable to scale-up.

Below is a graphical representation of the proposed synthetic workflow.

Caption: Step-by-step workflow for the reductive amination step.

Reagents and Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| N-Boc-4-piperidone | 199.25 | 2.00 g | 10.04 | 1.0 |

| 1-Methylpiperazin-2-one | 114.15 | 1.26 g | 11.04 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.19 g | 15.06 | 1.5 |

| Acetic Acid | 60.05 | 0.60 g | 10.04 | 1.0 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (2.00 g, 10.04 mmol) and 1-methylpiperazin-2-one (1.26 g, 11.04 mmol).

-

Add dichloromethane (50 mL) and stir until all solids are dissolved.

-

Cool the flask in an ice bath to 0 °C.

-

Add acetic acid (0.60 g, 10.04 mmol) to the reaction mixture.

-

Slowly add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate as a white solid.

Part 2: Boc Deprotection

The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring.

Causality Behind Experimental Choices:

-

Reagent: The Boc group is labile under strong acidic conditions. [5][6]A solution of hydrochloric acid in an organic solvent like dioxane is a standard and highly effective reagent for this purpose. [7]Trifluoroacetic acid (TFA) in DCM is another common alternative. [8]The use of HCl in dioxane often results in the precipitation of the hydrochloride salt of the product, which can be a convenient method of purification.

-

Solvent: Dioxane is an excellent solvent for this reaction as it is inert to the acidic conditions and solubilizes the starting material.

Experimental Protocol: Synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Caption: Step-by-step workflow for the Boc deprotection step.

Reagents and Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| tert-Butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate | 311.42 | 3.00 g | 9.63 | 1.0 |

| 4M HCl in 1,4-Dioxane | - | 25 mL | 100 | ~10 |

| 1,4-Dioxane | - | 25 mL | - | - |

Step-by-Step Methodology:

-

Dissolve tert-butyl 4-(4-methyl-3-oxopiperazin-1-yl)piperidine-1-carboxylate (3.00 g, 9.63 mmol) in 1,4-dioxane (25 mL) in a round-bottom flask.

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (25 mL, 100 mmol).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 4-Methyl-1-(piperidin-4-yl)piperazin-2-one hydrochloride as a white to off-white solid.

-

(Optional) To obtain the free base, dissolve the hydrochloride salt in water, cool in an ice bath, and adjust the pH to >10 with a 2M aqueous solution of NaOH. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the free base.

Conclusion

This guide has outlined a robust and efficient two-step synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one. The methodology leverages a strategic reductive amination followed by a standard Boc deprotection, both of which are well-documented and scalable reactions. By providing a detailed rationale for the choice of reagents and conditions, this document serves as a comprehensive resource for researchers and drug development professionals seeking to access this valuable chemical scaffold. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high probability of success for practitioners in the field.

References

-

Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

Gassama, A., et al. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

-

AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

- Google Patents. (N.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

-

The Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

-

Advanced Pharmaceutical Bulletin. (2019, February 20). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

The Multifaceted Biological Activities of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery

The piperazin-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its remarkable versatility and diverse pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of piperazin-2-one derivatives. By synthesizing technical accuracy with field-proven insights, this guide aims to empower the scientific community in its quest for novel therapeutics.

The Piperazin-2-one Core: A Gateway to Diverse Bioactivities

The piperazin-2-one ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2, serves as a versatile template for the design of novel bioactive molecules.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Its unique structural features, including the presence of both hydrogen bond donors and acceptors, and the ability to adopt various conformations, allow for facile derivatization and interaction with a wide array of biological targets. This has led to the discovery of piperazin-2-one derivatives with potent anticancer, antiviral, antimicrobial, and central nervous system (CNS) activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Synthetic Strategies: Building the Piperazin-2-one Scaffold

The synthesis of piperazin-2-one derivatives is a critical first step in the exploration of their biological potential. Various synthetic methodologies have been developed to construct this heterocyclic core, often allowing for the introduction of diverse substituents at key positions. A common and efficient approach involves the cyclization of α-amino esters with α-haloacetyl halides or related precursors.

A notable cascade, metal-promoted transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperizinones in good yields.[1] This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it well-suited for combinatorial synthesis.[1]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of piperazin-2-one derivatives via a cascade reaction.

Anticancer Activity: Targeting Key Signaling Pathways

Piperazin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[16][17][18][19][20][21] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Modulation of the JNK Signaling Pathway

One of the key mechanisms through which certain piperazin-2-one derivatives exert their anticancer effects is by modulating the c-Jun N-terminal kinase (JNK) signaling pathway.[5][7][22][23][24] The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is frequently observed in various cancers.[5][7][22][23][24]

JNK Signaling Cascade:

Caption: Simplified JNK signaling pathway and a potential point of intervention for piperazin-2-one derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of piperazin-2-one derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Anticancer Activity of Selected Piperazin-2-one Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7g | HT-29 (Colon) | <2 | [16] |

| A549 (Lung) | <2 | [16] | |

| Compound 7f | HT-29 (Colon) | Potent | [16] |

| A549 (Lung) | Potent | [16] | |

| Compound 7c | HT-29 (Colon) | Potent | [16] |

| A549 (Lung) | Potent | [16] | |

| Thiazolinylphenyl-piperazine 21 | MCF-7 (Breast) | <25 | [19] |

| Thiazolinylphenyl-piperazine 22 | MCF-7 (Breast) | <25 | [19] |

| Thiazolinylphenyl-piperazine 23 | MCF-7 (Breast) | <25 | [19] |

| Quinoxalinyl–piperazine 30 | Various | See reference | [19][20] |

| Vindoline Derivative 23 | MDA-MB-468 (Breast) | 1.00 | [21] |

| Vindoline Derivative 25 | HOP-92 (Lung) | 1.35 | [21] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.[25][26][27][28][29] As an indicator of cell viability, it is a cornerstone for evaluating the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperazin-2-one derivatives in a complete culture medium.

-

Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Antiviral Activity: A Promising Frontier

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Piperazin-2-one derivatives have demonstrated encouraging antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV) and adenovirus.[1][3][30]

Mechanism of Antiviral Action

The antiviral mechanisms of piperazin-2-one derivatives can be virus-specific. For instance, certain derivatives have been shown to inhibit adenovirus DNA replication.[30] In the case of HIV, some piperazinone phenylalanine derivatives act as novel capsid modulators.[1]

Table 2: Antiviral Activity of Selected Piperazin-2-one and Piperazine Derivatives

| Compound ID | Virus | Activity Metric | Value (µM) | Reference | | :--- | :--- | :--- | :--- | | F2-7f | HIV-1 | EC50 | 5.89 |[1] | | 7f | HIV-2 | EC50 | 4.52 |[1] | | PF74 (Lead Compound) | HIV-1 | EC50 | 0.75 |[1] | | | HIV-2 | EC50 | 4.16 |[1] | | 15D8 | Adenovirus | Antiviral Activity | Low micromolar |[30] | | Indole-7-carboxamide 41 | HIV-1 | EC50 | 2 x 10⁻⁵ |[3] | | Indole-7-carboxamide 42 | HIV-1 | EC50 | 5.8 x 10⁻⁶ |[3] | | Benzamide analogue 45 | HIV-1 (H9 cells) | IC50 | 3.9 |[3] | | | HIV-1 (MT4 cells) | IC50 | 3.7 |[3] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[9][31][32][33]

Step-by-Step Methodology:

-

Cell Monolayer Preparation:

-

Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the piperazin-2-one derivative in a maintenance medium.

-

Prepare a viral stock of known titer.

-

-

Infection and Treatment:

-

Aspirate the growth medium from the cell monolayers.

-

Add the prepared compound dilutions to the respective wells.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well in the control).

-

Include a virus control (no compound) and a cell control (no virus or compound).

-

-

Overlay Application:

-

After a 1-2 hour adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

-

Determine the EC50 value, which is the concentration of the compound required to reduce the number of plaques by 50%.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperazine derivatives, including those with the piperazin-2-one core, have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][10][11][12][13][14][15][34][35]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of piperazine derivatives can involve various targets within the microbial cell. Some derivatives are believed to act as efflux pump inhibitors, thereby increasing the susceptibility of bacteria to other antibiotics.[13] Others may interfere with essential enzymatic pathways. For some piperazine derivatives, molecular docking studies have suggested interactions with microbial enzymes.[15]

Table 3: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Compound 4 | S. aureus | 16 |[8] | | Compound 6c | S. aureus | 16 |[8] | | Compound 6d | S. aureus | 16 |[8] | | Compound 6d | B. subtilis | 16 |[8] | | Compound 7b | B. subtilis | 16 |[8] | | Compound 6c | E. coli | 8 |[8] | | Compound 5 | M. luteus | 125-500 |[11] | | Compound 7 | M. luteus | 125-500 |[11] | | Compound 8 | C. parapsilosis | 0.49 |[11] | | Compound 308 | MRSA | 2 |[12] | | Compound 327 | MRSA | 2 |[12] | | Compound 328 | MRSA | 2 |[12] | | Chalcone derivative | C. albicans | 2.22 |[14] |

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

Piperazine derivatives are well-known for their diverse effects on the central nervous system.[2][6][36][37][38] They can act on various neurotransmitter receptors, including serotonin, dopamine, and GABA receptors, leading to anxiolytic, antidepressant, and antipsychotic effects.[2][6][36][37][38]

The anxiolytic-like activity of some piperazine derivatives is mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor.[38] Certain derivatives have also shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease by selectively activating TRPC6 channels and exhibiting synaptoprotective properties.[37]

Conclusion and Future Perspectives

The piperazin-2-one scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antiviral, antimicrobial, and CNS effects, underscore its significance in medicinal chemistry. The synthetic accessibility of the piperazin-2-one core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of more potent and selective drug candidates.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by piperazin-2-one derivatives will be crucial for rational drug design.

-

Combinatorial Chemistry and High-Throughput Screening: Utilizing these approaches will accelerate the discovery of novel and potent derivatives.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising candidates are essential for their translation into clinical settings.

-

Development of Drug Delivery Systems: Formulating piperazin-2-one derivatives into advanced drug delivery systems could enhance their therapeutic efficacy and reduce side effects.

By continuing to explore the rich chemical space of piperazin-2-one derivatives, the scientific community is well-positioned to develop innovative therapies for a wide range of human diseases.

References

-

JNK signalling in cancer: in need of new, smarter therapeutic targets. PMC. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]

-

Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Taylor & Francis Online. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. [Link]

-

Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. PMC. [Link]

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

-

Signal integration by JNK and p38 MAPK pathways in cancer development. Nature Reviews Cancer. [Link]

-

PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]

-

JNK Signaling in Cancer. News-Medical.Net. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. [Link]

-

Neuropharmacological Activity of the New Piperazine Derivative 2-... Ingenta Connect. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

-

Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells. MDPI. [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Discovery Life Sciences. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [Link]

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC. [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

-

Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. PubMed. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

-

Virus Yield Reduction Assay. Creative Diagnostics. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. PMC. [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

-

Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. Usiena air. [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. zider.free.fr [zider.free.fr]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. news-medical.net [news-medical.net]

- 8. mdpi.com [mdpi.com]

- 9. bioagilytix.com [bioagilytix.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcmas.com [ijcmas.com]

- 13. apjhs.com [apjhs.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 20. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. researchhub.com [researchhub.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 30. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. ibtbioservices.com [ibtbioservices.com]

- 33. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 34. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 35. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 36. researchgate.net [researchgate.net]

- 37. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Neuropharmacological Activity of the New Piperazine Derivative 2-...: Ingenta Connect [ingentaconnect.com]

Targeting the Interactome: A Medicinal Chemist’s Guide to Substituted Piperazinones

Topic: Potential Therapeutic Targets of Substituted Piperazinones Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the substituted piperazinone (ketopiperazine) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its fully saturated cousin (piperazine) or the planar pyrazinone, the piperazin-2-one ring offers a unique balance of conformational rigidity and vectoral plasticity.

This guide dissects the therapeutic utility of substituted piperazinones, moving beyond simple enumeration to analyze the structural causality of their bioactivity.[1] We focus on three high-impact domains: Coagulation Factors (Factor Xa) , Protein-Protein Interactions (MDM2-p53) , and Purinergic Signaling (P2X7) .

Structural Pharmacology: Why Piperazinones?

The pharmacological success of the piperazinone core stems from three specific molecular features:

-

Hydrogen Bond Acceptor/Donor Motif: The amide functionality (N1-C2=O) provides a directional H-bond acceptor (carbonyl) and a potential donor (N4, if unsubstituted), essential for anchoring the ligand in polar sub-pockets.

-

Conformational Constraint: The ring constrains the N1 and N4 substituents into specific spatial orientations, reducing the entropic penalty upon binding compared to linear diamides.

-

Chirality Introduction: The C3 position allows for the introduction of chiral centers derived from amino acid starting materials, enabling the scaffold to probe stereospecific pockets (e.g., the S1 pocket of serine proteases).

Visualization: The Piperazinone Vector Map

The following diagram illustrates the substitution vectors available on the scaffold and their corresponding biological impacts.

Figure 1: Vector analysis of the piperazinone scaffold, mapping substitution sites to pharmacophoric roles.

Key Therapeutic Targets

A. Cardiovascular: Factor Xa Inhibition

Direct Factor Xa (fXa) inhibitors are a cornerstone of anticoagulant therapy.[2][3] The piperazinone scaffold has emerged as a potent replacement for the traditional peptide-mimetic backbones.

-

Mechanism: 1-Arylsulfonyl-3-piperazinones bind to the active site of fXa.

-

Structural Insight: Crystallographic studies reveal a "reverse binding mode" where the piperazinone carbonyl oxygen forms a critical hydrogen bond with Gly219 of the enzyme.[4] This is distinct from standard inhibitors that often target the oxyanion hole.

-

Lead Compound: M55113 (Vertex Pharmaceuticals). This compound utilizes a 4-(piperidino)pyridine group at N1 to occupy the S4 pocket, while the sulfonyl group orients the scaffold.

-

Performance: High selectivity for fXa over thrombin and trypsin due to the specific neutral interactions in the S1 pocket.

B. Oncology: MDM2-p53 Interaction Inhibitors

The p53 tumor suppressor is inactivated in many cancers by the E3 ubiquitin ligase MDM2.[5][6] Small molecules that disrupt the MDM2-p53 protein-protein interaction (PPI) can restore p53 function and induce apoptosis.

-

Mechanism: The piperazinone ring serves as a scaffold to mimic the

-helical turn of p53. -

The Pharmacophore: The scaffold must project three hydrophobic groups to mimic the side chains of Phe19 , Trp23 , and Leu26 of p53.

-

Position C3/C5/C6: Used to project alkyl or aryl groups into the deep hydrophobic cleft of MDM2.

-

N4-Acylation: Often used to introduce the third hydrophobic element.

-

-

Advantage: Piperazinones offer better metabolic stability than the imidazoline scaffold found in the "Nutlin" class of inhibitors while maintaining the critical spatial arrangement of hydrophobic groups.

C. Immunology: P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and chronic pain.

-

Mechanism: Allosteric antagonism. Unlike orthosteric antagonists that compete with ATP, piperazinone derivatives (often linked to squaric acid moieties) bind to inter-subunit allosteric pockets.

-

Therapeutic Value: Blocking P2X7 prevents the release of pro-inflammatory cytokines like IL-1

without completely ablating basal purinergic signaling.

Experimental Protocols

Protocol 1: Synthesis of the Piperazinone Core (The Ugi-Post-Cyclization Strategy)

Context: This is a robust, high-diversity route to generate polysubstituted piperazinones for SAR studies.

Reagents:

-

Aldehyde (

-CHO) -

Primary Amine (

-NH -

Bifunctional Isocyanide (e.g., methyl isocyanoacetate)

-

Carboxylic Acid (

-COOH)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol (0.5 M). Stir at 25°C for 30 min to form the imine in situ.

-

Ugi-4CR: Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq). Stir at room temperature for 24–48 hours.

-

Monitoring: Monitor by LC-MS for the formation of the linear diamide intermediate.

-

Cyclization (Base-Induced): Evaporate solvent. Redissolve the crude intermediate in THF. Add a base (e.g., KOtBu or NaH, 1.2 eq) to induce intramolecular cyclization between the amide nitrogen and the ester/activated group derived from the isocyanide.

-

Purification: Quench with saturated NH

Cl. Extract with EtOAc. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol 2: Factor Xa Chromogenic Inhibition Assay

Context: A self-validating biochemical assay to determine the

Materials:

-

Human Factor Xa (Enzyme)

-

Chromogenic Substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Workflow:

-

Preparation: Prepare serial dilutions of the test piperazinone in DMSO. Final DMSO concentration in assay should be <1%.

-

Incubation: In a 96-well microplate, mix 20

L of test compound with 100 -

Initiation: Add 80

L of Chromogenic Substrate ( -

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

Analysis: Calculate the initial velocity (

) for each concentration. Plot % Inhibition vs. Log[Compound] to derive -

Validation: Run Rivaroxaban as a positive control (

nM).

Pathway Visualization: The MDM2-p53 Feedback Loop

The following diagram details the biological pathway targeted by piperazinone MDM2 inhibitors.

Figure 2: The p53-MDM2 autoregulatory feedback loop. Piperazinone inhibitors block the MDM2-mediated degradation of p53, restoring apoptotic signaling.

References

-

Vertex Pharmaceuticals. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Matter, H., et al. (2003). Molecular structures of human factor Xa complexed with ketopiperazine inhibitors: preference for a neutral group in the S1 pocket. Journal of Medicinal Chemistry. Link

-

Zhao, Y., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European Journal of Medicinal Chemistry. Link

-

Ferreira, R., et al. (2021). Piperazine squaric acid diamides, a novel class of allosteric P2X7 receptor antagonists.[7] European Journal of Medicinal Chemistry. Link

-

Amgen Inc. (2014).[8] Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. Link

-

Bartlett, S., et al. (2014).[8] Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules. Link

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa [mdpi.com]

- 4. Molecular structures of human factor Xa complexed with ketopiperazine inhibitors: preference for a neutral group in the S1 pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine squaric acid diamides, a novel class of allosteric P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one

A Senior Application Scientist's Perspective on Hypothesis-Driven Investigation

Abstract

The piperazine and piperidine heterocyclic ring systems are foundational scaffolds in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a novel compound featuring both of these key pharmacophores. While the specific mechanism of action for this molecule is not yet elucidated, its structural similarity to known CNS-active agents provides a fertile ground for hypothesis-driven investigation. This technical guide presents a series of speculative mechanisms of action for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and outlines a comprehensive, multi-tiered experimental strategy to systematically investigate these hypotheses. The protocols described herein are designed to be self-validating and are grounded in established pharmacological and biochemical principles, providing a robust framework for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of Piperazine and Piperidine Derivatives

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions.[2] This scaffold is a common feature in a wide array of approved drugs, where it can serve as a linker, a basic center to improve solubility, or a key pharmacophoric element interacting with biological targets.[3][4] Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a prevalent motif in natural products and synthetic drugs, recognized for its ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.[5]

The combination of these two rings in 4-Methyl-1-(piperidin-4-yl)piperazin-2-one suggests a high probability of activity within the CNS. Many piperazine derivatives exhibit pharmacological effects by modulating neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[1][2][6][7] The structural features of the title compound, specifically the piperazin-2-one core, also introduce the potential for interactions with enzymes or other protein targets.

This guide will explore three primary speculative mechanisms of action for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one, drawing parallels from existing knowledge of related compounds. For each hypothesis, a detailed experimental workflow is provided to enable rigorous scientific inquiry.

Speculative Mechanisms of Action and Experimental Validation

Hypothesis 1: Modulation of Serotonin Receptors

A significant number of arylpiperazine derivatives are known to interact with serotonin (5-HT) receptors, acting as agonists, antagonists, or partial agonists.[7] For instance, drugs like buspirone and vortioxetine, which contain a piperazine moiety, exhibit their anxiolytic and antidepressant effects through modulation of 5-HT1A and other serotonin receptors.[1] The structural similarity of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one to these compounds makes serotonin receptors a prime target for investigation.

A tiered approach is recommended to investigate the potential interaction of the compound with serotonin receptors, starting with broad screening and progressing to more specific functional assays.

Tier 1: Receptor Binding Assays

-

Objective: To determine if 4-Methyl-1-(piperidin-4-yl)piperazin-2-one binds to a panel of serotonin receptors.

-

Protocol:

-

Compound Preparation: Prepare a stock solution of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Receptor Panel: Utilize a commercially available radioligand binding assay panel (e.g., from Eurofins or MilliporeSigma) that includes a comprehensive set of human recombinant serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, etc.).

-

Assay Conditions: The assays are typically performed in a competitive binding format. Membranes from cells expressing the specific receptor subtype are incubated with a known radioligand and varying concentrations of the test compound.

-

Data Analysis: The amount of radioligand displaced by the test compound is measured using a scintillation counter. The data is then used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

-

| Parameter | Description |

| Test Compound | 4-Methyl-1-(piperidin-4-yl)piperazin-2-one |

| Receptor Panel | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 |

| Assay Type | Competitive Radioligand Binding |

| Primary Outcome | Inhibition Constant (Ki) for each receptor subtype |

Tier 2: Functional Assays

-

Objective: To determine if the binding of the compound to a specific serotonin receptor subtype results in a functional response (agonist, antagonist, or inverse agonist activity).

-

Protocol (Example for 5-HT1A receptor):

-

Cell Line: Use a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

-

Assay Principle: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Agonist Mode: Treat the cells with increasing concentrations of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one and measure the change in cAMP levels using a suitable assay kit (e.g., HTRF or ELISA). A decrease in cAMP indicates agonist activity.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known 5-HT1A agonist (e.g., 8-OH-DPAT). Measure the change in cAMP levels. A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Diagram: Experimental Workflow for Serotonin Receptor Modulation

Caption: A tiered approach to investigating serotonin receptor modulation.

Hypothesis 2: GABA Receptor Modulation

The piperazine nucleus is also a known pharmacophore for GABA receptor modulators.[6] The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and drugs that enhance GABAergic neurotransmission are used as anxiolytics, sedatives, and anticonvulsants. The presence of both piperazine and piperidine rings in 4-Methyl-1-(piperidin-4-yl)piperazin-2-one could facilitate interaction with GABA receptors.

Tier 1: Electrophysiology on Primary Neurons or Brain Slices

-

Objective: To determine if the compound modulates GABA-A receptor function.

-

Protocol:

-

Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex of rodents) or primary neuronal cultures.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons.

-

GABA Application: Apply GABA to the neuron to elicit an inhibitory postsynaptic current (IPSC).

-

Compound Application: Co-apply 4-Methyl-1-(piperidin-4-yl)piperazin-2-one with GABA and observe any changes in the amplitude or duration of the IPSC. An enhancement of the GABA-induced current would suggest positive allosteric modulation.

-

Direct Gating: Apply the compound alone to see if it directly activates the GABA-A receptor.

-

| Parameter | Description |

| Test System | Rodent brain slices or primary neuronal cultures |

| Technique | Whole-cell patch-clamp electrophysiology |

| Primary Measurement | GABA-evoked inhibitory postsynaptic currents (IPSCs) |

| Expected Outcome | Potentiation or direct activation of GABA-A receptors |

Tier 2: In Vivo Behavioral Models

-

Objective: To assess if the compound exhibits behavioral effects consistent with GABAergic modulation (e.g., anxiolytic or sedative effects).

-

Protocol (Elevated Plus Maze for Anxiolytic Activity):

-

Apparatus: An elevated plus-shaped maze with two open and two closed arms.

-

Dosing: Administer 4-Methyl-1-(piperidin-4-yl)piperazin-2-one to rodents at various doses.

-

Behavioral Observation: Place the animal in the center of the maze and record the time spent in the open arms versus the closed arms over a set period (e.g., 5 minutes).

-

Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

Diagram: Investigating GABA Receptor Modulation

Caption: Workflow for assessing GABAergic activity.

Hypothesis 3: Sigma Receptor Binding

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that have been implicated in a variety of neurological and psychiatric disorders. Several piperazine and piperidine-containing compounds have shown high affinity for sigma receptors.[8] The lipophilic nature of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one could favor its interaction with these intracellular targets.

Tier 1: Competitive Binding Assays

-

Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors.

-

Protocol:

-

Membrane Preparation: Prepare membranes from tissues or cells known to express high levels of sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

-

Radioligands: Use specific radioligands for each receptor subtype (e.g., -pentazocine for σ1 and [³H]di-o-tolylguanidine (DTG) for both σ1 and σ2 with appropriate masking for σ1).

-

Assay Conditions: Perform competitive binding assays with increasing concentrations of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one.

-

Data Analysis: Calculate the Ki values for each receptor subtype.

-

Tier 2: Functional Assays

-

Objective: To assess the functional consequences of sigma receptor binding.

-

Protocol (Neurite Outgrowth Assay for σ1 Receptor):

-

Cell Line: Use a neuronal cell line such as PC12 cells.

-

Differentiation: Induce differentiation and neurite outgrowth with Nerve Growth Factor (NGF).

-

Compound Treatment: Treat the cells with the test compound in the presence of NGF.

-

Microscopy and Analysis: After a suitable incubation period, fix and stain the cells. Quantify neurite length and branching using imaging software. Potentiation of NGF-induced neurite outgrowth is a functional readout of σ1 receptor agonism.

-

| Parameter | Description |

| Test Compound | 4-Methyl-1-(piperidin-4-yl)piperazin-2-one |

| Receptor Targets | Sigma-1 (σ1) and Sigma-2 (σ2) receptors |

| Primary Assay | Competitive Radioligand Binding |

| Functional Assay | Neurite Outgrowth Assay (for σ1) |

Diagram: Probing Sigma Receptor Interactions

Caption: Strategy for investigating sigma receptor engagement.

Conclusion and Future Directions

The elucidation of the mechanism of action for a novel compound like 4-Methyl-1-(piperidin-4-yl)piperazin-2-one requires a systematic and hypothesis-driven approach. The structural motifs present in this molecule strongly suggest potential interactions with key CNS targets, including serotonin, GABA, and sigma receptors. The experimental workflows detailed in this guide provide a robust framework for testing these hypotheses, progressing from initial binding studies to functional assays and in vivo models.

Positive results in any of these areas would warrant further investigation, including more detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.[4] Additionally, off-target screening and comprehensive ADME-Tox profiling will be crucial for the continued development of this promising scaffold. By following a logical and evidence-based path of inquiry, the therapeutic potential of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one can be fully realized.

References

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved February 19, 2026, from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022, November 21). ACS Chemical Neuroscience. Retrieved February 19, 2026, from [Link]

-

PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019, December 30). PharmacologyOnLine. Retrieved February 19, 2026, from [Link]

-

Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2015). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Piperidin-4-one: the potential pharmacophore. (2013, April). Mini Reviews in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2014, December). Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]

- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.

-

1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. (n.d.). Chem-Impex. Retrieved February 19, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, November 29). Molecules. Retrieved February 19, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019, February 20). Advanced Pharmaceutical Bulletin. Retrieved February 19, 2026, from [Link]

-

Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2022, November 22). New Journal of Chemistry. Retrieved February 19, 2026, from [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). Molecules. Retrieved February 19, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, February 16). ResearchGate. Retrieved February 19, 2026, from [Link]

-

1-Methyl-4-(piperidin-4-yl)piperazine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). Molecules. Retrieved February 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. pubs.acs.org [pubs.acs.org]

The Piperazinone Paradigm: Engineering Privileged Peptidomimetics in Drug Discovery

Executive Summary

In the trajectory of modern medicinal chemistry, the shift from "flat" aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a defining characteristic of successful drug discovery. The piperazinone scaffold (specifically piperazin-2-one) stands as a premier example of this evolution. Unlike its fully reduced cousin (piperazine) or fully oxidized relative (diketopiperazine), the piperazinone offers a unique electronic and steric profile that makes it a "privileged structure" for peptidomimetics.

This guide dissects the piperazinone scaffold, moving from its structural rationale as a

Structural Biology & Pharmacophore Theory

The "Escape from Flatland"

The piperazinone ring is not merely a linker; it is a conformational lock. In native proteins, the

-

The Problem: Linear peptides capable of binding these pockets have poor bioavailability and rapid metabolic clearance.

-

The Piperazinone Solution: The 6-membered lactam ring rigidly constrains the

torsion angles, effectively freezing the bioactive conformation of the

Pharmacophoric Mapping

The scaffold provides three distinct vectors for diversity, allowing medicinal chemists to probe sub-pockets without disrupting the core binding mode:

-

-Position: Tolerates bulky hydrophobic groups (mimicking the

-

-Position: Ideal for chiral substituents (mimicking the

- -Position: A basic handle for solubility modulation or further functionalization.